molecular formula C10H13NS B2965530 3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine CAS No. 19158-92-0

3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine

Cat. No.: B2965530
CAS No.: 19158-92-0
M. Wt: 179.28
InChI Key: AHKCFHQFPBRVLQ-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-2-benzothiopyran-1-ylmethanamine, also known as NS3861, is a chemical compound with the molecular formula C10H13NS and a molecular weight of 179.28 g/mol. This compound exhibits a wide range of physiological properties and has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with an appropriate amine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-2-benzothiopyran-1-ylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Substituted benzothiopyran derivatives.

Scientific Research Applications

3,4-Dihydro-1H-2-benzothiopyran-1-ylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Isothiochroman: Similar structure but lacks the methanamine group.

    Thioisochroman: Another structural analog with different substituents on the benzothiopyran ring.

Uniqueness

3,4-Dihydro-1H-2-benzothiopyran-1-ylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for additional functionalization and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3,4-dihydro-1H-isothiochromen-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKCFHQFPBRVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C2=CC=CC=C21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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